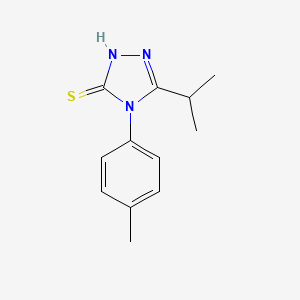![molecular formula C20H14N8O2 B11051453 5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes two tetrazole rings connected via a benzene ring through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene-1,3-diol, is reacted with phenyl isocyanate to form 1,3-bis(phenylcarbamoyloxy)benzene.
Cyclization to Tetrazole Rings: The intermediate is then subjected to cyclization using sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.
Substitution: The ether linkages and phenyl rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as high thermal stability and energetic performance.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole rings can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists.
Industry
In the industrial sector, this compound is investigated for its use in the production of high-energy materials, such as explosives and propellants
Mécanisme D'action
The mechanism by which 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity through competitive binding. The tetrazole rings can form hydrogen bonds and electrostatic interactions with the target molecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-[ethene-1,2-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with an ethene linkage instead of a benzene ring.
5,5’-[methane-1,1-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with a methane linkage.
Uniqueness
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is unique due to its benzene linkage, which provides greater rigidity and stability compared to its analogs with ethene or methane linkages. This structural feature enhances its thermal stability and makes it more suitable for high-energy applications.
Propriétés
Formule moléculaire |
C20H14N8O2 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)oxyphenoxy]tetrazole |
InChI |
InChI=1S/C20H14N8O2/c1-3-8-15(9-4-1)27-19(21-23-25-27)29-17-12-7-13-18(14-17)30-20-22-24-26-28(20)16-10-5-2-6-11-16/h1-14H |
Clé InChI |
NZIPGRQWQYIFCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)

![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)
![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![2-(4-methylphenyl)thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B11051467.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11051470.png)